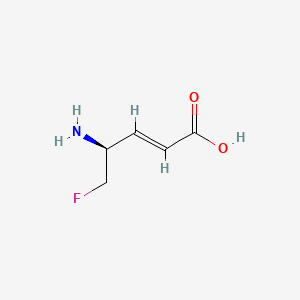

4-Amino-5-fluoropent-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-5-fluoropent-2-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H8FNO2 and its molecular weight is 133.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

4-Amino-5-fluoropent-2-enoic acid (C5H8FNO2) features a double bond and a fluorine atom, which enhances its reactivity and biological activity. The compound acts primarily as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme that regulates the levels of GABA, the main inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-AT leads to increased GABA concentrations, which can be beneficial for treating conditions such as epilepsy and anxiety disorders .

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the following areas:

- Epilepsy Treatment : By inhibiting GABA-AT, this compound can increase GABA levels, potentially reducing seizure frequency in epilepsy patients .

- Anxiety Disorders : Similar mechanisms suggest that enhancing GABA availability could alleviate anxiety symptoms .

Enzyme Inhibition Studies

Research has demonstrated that this compound is a potent inactivator of GABA-AT through a Michael addition mechanism. This mechanism involves the formation of a covalent adduct with the enzyme, effectively blocking its activity .

Comparative Analysis with Other Compounds

In comparison to other fluorinated compounds, this compound exhibits superior inhibition efficiency against GABA-AT due to its unique structural features. For instance, its IC50 value (the concentration required to inhibit 50% of enzyme activity) is significantly lower than that of structurally similar compounds like 4-amino-5-fluoropentanoic acid .

Data Table: Comparative Inhibition Potency

| Compound | Enzyme Target | Inhibition Type | Potency (IC50) |

|---|---|---|---|

| This compound | GABA-AT | Noncovalent/Covalent | 0.14 mM |

| 4-Amino-5-fluoropentanoic acid | GABA-AT | Covalent | Not specified |

| (Z)-4-amino-2-fluorobut-2-enoic acid | GABA-AT | Michael Addition | Not specified |

Inhibition Studies

A notable study indicated that this compound effectively inhibited GABA-AT, leading to a significant increase in neuronal GABA concentrations. This suggests its potential application as an anticonvulsant agent .

Structural Analysis

Crystallographic studies revealed that binding of this compound to GABA-AT induces conformational changes critical for its inhibitory action. These insights are essential for designing more effective inhibitors and understanding their mechanisms at a molecular level .

Mechanistic Studies

Research has elucidated that the enamine mechanism of inactivation involves both covalent and noncovalent interactions with the target enzyme. This dual mechanism enhances the compound's efficacy compared to others in its class .

Propiedades

Número CAS |

98212-93-2 |

|---|---|

Fórmula molecular |

C5H8FNO2 |

Peso molecular |

133.12 g/mol |

Nombre IUPAC |

(E,4S)-4-amino-5-fluoropent-2-enoic acid |

InChI |

InChI=1S/C5H8FNO2/c6-3-4(7)1-2-5(8)9/h1-2,4H,3,7H2,(H,8,9)/b2-1+/t4-/m0/s1 |

Clave InChI |

KEPTZGBJKIMQGD-QPHDTYRISA-N |

SMILES |

C(C(C=CC(=O)O)N)F |

SMILES isomérico |

C([C@H](/C=C/C(=O)O)N)F |

SMILES canónico |

C(C(C=CC(=O)O)N)F |

Sinónimos |

4-amino-5-fluoropent-2-enoic acid 4-amino-5-fluoropent-2-enoic acid, hydrochloride salt, (S)-(E)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.